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Compound of Interest

Compound Name: FC-11 (FAK degrader)

CAS No.: 2271035-37-9

Cat. No.: B607423 Get Quote

Executive Summary
FC-11 is a highly potent, third-generation chemical probe classified as a PROTAC (Proteolysis

Targeting Chimera) designed to degrade Focal Adhesion Kinase (FAK/PTK2). Unlike traditional

small-molecule inhibitors (SMIs) that merely block the ATP-binding pocket, FC-11 induces the

ubiquitination and subsequent proteasomal degradation of the FAK protein.

This guide details the selectivity profile of FC-11, highlighting its critical advantage: the ability to

decouple FAK’s enzymatic activity from its scaffolding function. While its parent inhibitor (PF-

562271) is a dual FAK/PYK2 inhibitor with significant off-target kinase activity (e.g., CDKs), FC-

11 exhibits a refined selectivity profile, largely sparing the homologous kinase PYK2 and

eliminating non-homologous off-targets through the constraints of ternary complex formation.

Chemical Architecture & Mechanism of Action
FC-11 is a heterobifunctional molecule synthesized by conjugating a kinase inhibitor to an E3

ligase ligand via a linker.

Warhead (Target Ligand):PF-562271 (PF-271), a potent ATP-competitive inhibitor of FAK

and PYK2.

E3 Ligase Ligand:Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase

complex.
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Linker: A polyethylene glycol (PEG)-based chain optimized to facilitate the formation of a

stable Target:PROTAC:Ligase ternary complex.

Mechanism: Event-Driven Pharmacology
Unlike occupancy-driven inhibitors (which require high concentrations to maintain blockage),

FC-11 operates catalytically. It recruits FAK to CRBN, triggering polyubiquitination and

degradation by the 26S proteasome.
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Figure 1: Catalytic cycle of FC-11 mediated FAK degradation. Note the recycling step (dashed

line) which allows sub-stoichiometric concentrations to achieve high potency.

Selectivity Landscape: FC-11 vs. The Kinome
The selectivity of FC-11 is superior to its parent inhibitor due to the "selectivity filter" imposed

by the requirement for a productive ternary complex.

Primary Target Potency (FAK)
DC50 (Degradation Concentration 50%):40 – 370 pM (Picomolar range).

Dmax (Maximal Degradation): >90-99% in multiple cell lines (e.g., PA1, TM3, MDA-MB-436).

Kinetics: Rapid degradation observed within 2–4 hours; reversible upon washout (protein

levels recover after ~1 week).
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The PYK2 Selectivity Switch
A critical challenge in FAK inhibition is the high homology (~45% overall, ~60% in kinase

domain) of PYK2 (PTK2B).

Parent Inhibitor (PF-562271): Dual inhibitor. Equipotent against FAK and PYK2.

FC-11 Profile: Exhibits enhanced selectivity for FAK over PYK2.

In standard assays (e.g., PA1 cells), FC-11 shows minimal to no degradation of PYK2 at

concentrations that fully degrade FAK (1–10 nM).

Note: Selectivity is not absolute.[1] At high concentrations (>1 µM) or in specific cell lines

with altered E3 ligase expression (e.g., HGS2), PYK2 degradation has been observed.

However, the therapeutic window between FAK and PYK2 degradation is significantly

widened compared to the inhibition window of the parent compound.

Off-Target Sparing (Kinome Scan)
PF-562271 (the warhead) has known off-targets, including CDK1, CDK2, CDK7, and FLT3.

FC-11 Performance: FC-11 does NOT degrade these off-targets.

Reasoning: While the warhead may still bind to CDKs/FLT3, the specific geometry required

to recruit CRBN and transfer ubiquitin is absent. This "structural mismatch" prevents

degradation, rendering FC-11 highly specific for FAK in terms of protein removal.
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Feature
FC-11

(PROTAC)

PF-562271

(Parent SMI)

Defactinib

(Clinical SMI)

GSK215

(PROTAC)

Modality
Degrader

(CRBN-based)
Inhibitor (Type I) Inhibitor (Type I)

Degrader (VHL-

based)

Primary Potency DC50: < 1 nM IC50: ~1-5 nM IC50: ~1 nM DC50: ~3 nM

FAK vs. PYK2
Selective (>100x

window)

Dual

(Equipotent)

Dual

(Equipotent)
Selective

Scaffolding

Removal
Yes No No Yes

Off-Targets
Clean (Spars

CDKs/FLT3)

Hits CDK1/2/7,

FLT3
Generally clean Clean

In Vivo Utility

Validated

(Reproductive

tissues)

Validated Clinical Trials Validated

Experimental Validation Protocols
To verify the selectivity profile of FC-11 in your specific model, follow these self-validating

protocols.

Protocol A: Differential Degradation Assay (FAK vs.
PYK2)
Objective: Determine the selectivity window of FC-11 in your cell line of interest.

Cell Seeding: Seed cells (e.g., PA1 or MDA-MB-231) at 70% confluency.

Dose Response: Treat with FC-11 at: 0 (DMSO), 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM.

Incubation: 16 hours.

Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.

Western Blot:
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Probe for FAK (C-term antibody recommended).

Probe for PYK2 (Ensure antibody does not cross-react with FAK).

Probe for GAPDH/Actin (Loading control).

Analysis: Plot degradation curves. A successful selective profile will show FAK

disappearance at <10 nM, while PYK2 remains stable until >100-1000 nM.

Protocol B: Mechanism Verification (Competition Assay)
Objective: Confirm that FAK loss is due to CRBN-mediated proteolysis and not transcriptional

downregulation.

Pre-treatment (1 hr):

Group 1: DMSO

Group 2: Pomalidomide (10 µM) [Blocks CRBN]

Group 3: Epoxomicin or MG-132 (1 µM) [Blocks Proteasome]

Treatment: Add FC-11 (10-50 nM) to all groups.

Incubation: 6–8 hours.

Readout: Western Blot.

Result: Group 1 should show FAK loss. Groups 2 and 3 should show rescue of FAK levels.

If FAK is still lost in Group 2, the mechanism is off-target or cytotoxic.

Visualizing the Selectivity Logic
The following diagram illustrates why FC-11 achieves higher selectivity than its warhead.
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Figure 2: The "Selectivity Filter" of PROTACs. While the warhead binds multiple targets, the

requirement for a specific ternary geometry filters out PYK2 and CDKs.
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Comparator Data: Describes BI-3663, a competitor FAK PROTAC, useful for
benchmarking FC-11's performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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